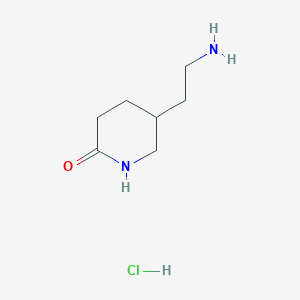

5-(2-Aminoethyl)piperidin-2-one hydrochloride

Overview

Description

5-(2-Aminoethyl)piperidin-2-one hydrochloride is an organic compound . It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 5-(2-Aminoethyl)piperidin-2-one hydrochloride, has been a subject of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of 5-(2-Aminoethyl)piperidin-2-one hydrochloride is 164.63 . The InChI code is 1S/C6H12N2O.ClH/c7-3-5-1-2-6(9)8-4-5;/h5H,1-4,7H2,(H,8,9);1H .Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis

5-(2-Aminoethyl)piperidin-2-one hydrochloride is a powder at room temperature .Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are integral in medicinal chemistry, serving as building blocks for various bioactive compounds. The compound 5-(2-Aminoethyl)piperidin-2-one hydrochloride can be utilized in the synthesis of substituted piperidines, which are present in numerous pharmaceuticals and alkaloids .

Development of Anticancer Agents

Research indicates that piperidine derivatives exhibit significant potential as anticancer agents. The structural flexibility and amine functionality of 5-(2-Aminoethyl)piperidin-2-one hydrochloride make it a valuable precursor in designing compounds with antiproliferative properties .

Creation of Antimicrobial and Antifungal Medications

The piperidine nucleus is known for its role in antimicrobial and antifungal therapies. As a piperidine derivative, 5-(2-Aminoethyl)piperidin-2-one hydrochloride could be pivotal in developing new treatments for infectious diseases .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are also recognized for their analgesic and anti-inflammatory effects. The compound could be explored for its efficacy in pain relief and reducing inflammation, contributing to the development of new analgesics .

Neuroprotective and Anti-Alzheimer’s Research

Given the importance of piperidine structures in neurology, 5-(2-Aminoethyl)piperidin-2-one hydrochloride may have applications in creating neuroprotective agents or treatments for neurodegenerative diseases like Alzheimer’s .

Antihypertensive Drug Synthesis

The structural characteristics of piperidine derivatives make them suitable for antihypertensive drug development5-(2-Aminoethyl)piperidin-2-one hydrochloride could be used to synthesize novel compounds that manage blood pressure effectively .

Antipsychotic Medication Development

Piperidine derivatives are commonly found in antipsychotic medications. The compound’s structure could lead to the creation of new therapeutic agents for treating psychiatric disorders .

Antiviral and Antimalarial Drug Discovery

The versatility of piperidine derivatives extends to antiviral and antimalarial drug discovery5-(2-Aminoethyl)piperidin-2-one hydrochloride has potential use in formulating drugs to combat viral infections and malaria .

Mechanism of Action

Safety and Hazards

Future Directions

Piperidines, including 5-(2-Aminoethyl)piperidin-2-one hydrochloride, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to focus on the synthesis and pharmacological applications of piperidine derivatives .

properties

IUPAC Name |

5-(2-aminoethyl)piperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-4-3-6-1-2-7(10)9-5-6;/h6H,1-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIXLAWKWWPNHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoethyl)piperidin-2-one hydrochloride | |

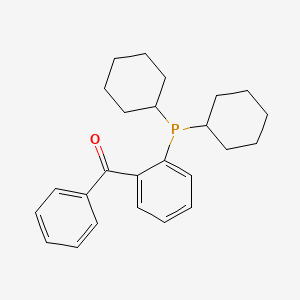

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

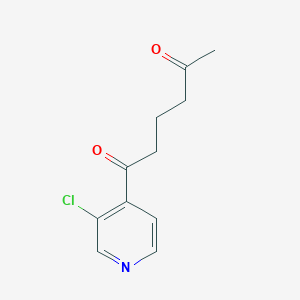

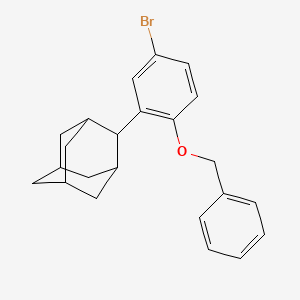

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)

![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)

![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)

![cis-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465070.png)

![6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1465079.png)